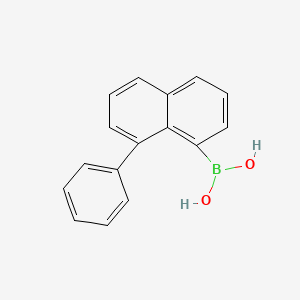

8-Phenyl-1-naphthalenyl boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

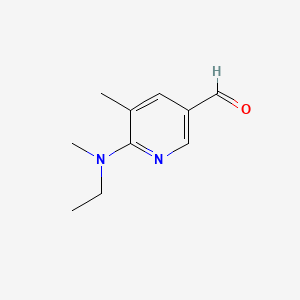

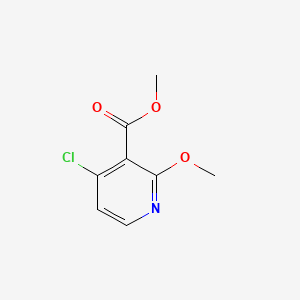

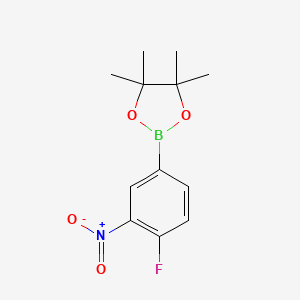

8-Phenyl-1-naphthalenyl boronic acid is an organic intermediate with the molecular formula C16H13BO2 . It is also known by other names such as 8-phenyl-1-phthalenyl boronic acid and Boronic acid, (8-phenyl-1-naphthalenyl)- .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. For instance, the Suzuki–Miyaura coupling is a widely used method involving boron reagents . Another method involves the use of 1,8-naphthalenediaminatoborane (DANBH) in an iridium-catalyzed borylation of aromatic C–H bonds . Additionally, a one-pot synthesis approach has been used to create phenylboronic acid-functionalized organic polymers .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom attached to one alkyl substituent (a C–B bond) and two hydroxyl groups . The boron atom is sp2-hybridized and possesses a vacant p orbital, which is orthogonal to the three substituents, giving it a trigonal planar geometry .Chemical Reactions Analysis

Boronic acids have been used as catalysts for various chemical reactions. For example, they have been used for the direct nucleophilic and electrophilic activation of alcohols under ambient conditions . They have also been used in the formation of boronium salts .Physical And Chemical Properties Analysis

This compound has a boiling point of 464.4±43.0 °C at 760 mmHg . More detailed physical and chemical properties may be available from specialized chemical databases or suppliers .作用机制

While the exact mechanism of action for 8-Phenyl-1-naphthalenyl boronic acid is not clear, boronic acids in general are known to act as mild Lewis acids. They can undergo reversible covalent exchange with hydroxy-containing substrates, which allows them to activate a wide variety of alcohols under mild and selective conditions .

属性

IUPAC Name |

(8-phenylnaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNRXBKYDVJTHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)

![4-{[8-(Acryloyloxy)octyl]oxy}benzoic acid](/img/structure/B595445.png)